Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Drug Discovery Pharmacokinetics Lipophilicity

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 1133115-38-4) is a synthetic arylpiperazine derivative with the molecular formula C₁₄H₁₇BrN₂O₂ and a molecular weight of 325.20 g/mol. It features a piperazine core N-substituted with a 4-bromophenyl group and an allyl carbamate moiety, which contributes to its calculated XLogP3-AA value of 3.1.

Molecular Formula C14H17BrN2O2
Molecular Weight 325.206
CAS No. 1133115-38-4
Cat. No. B581296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 4-(4-bromophenyl)piperazine-1-carboxylate
CAS1133115-38-4
Molecular FormulaC14H17BrN2O2
Molecular Weight325.206
Structural Identifiers
SMILESC=CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H17BrN2O2/c1-2-11-19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h2-6H,1,7-11H2
InChIKeyMTNKHWRTDGQBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 1133115-38-4): Key Properties and Procurement Baseline


Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 1133115-38-4) is a synthetic arylpiperazine derivative with the molecular formula C₁₄H₁₇BrN₂O₂ and a molecular weight of 325.20 g/mol [1]. It features a piperazine core N-substituted with a 4-bromophenyl group and an allyl carbamate moiety, which contributes to its calculated XLogP3-AA value of 3.1 [2]. This compound is primarily utilized as a research intermediate and building block in medicinal chemistry, particularly for the development of novel central nervous system (CNS) agents and antimicrobial leads .

Why Allyl 4-(4-bromophenyl)piperazine-1-carboxylate Cannot Be Replaced by Generic Arylpiperazine Intermediates


While many 4-(4-bromophenyl)piperazine derivatives share the same core scaffold, the specific combination of the allyl carbamate N-substituent in this compound creates a unique reactivity and physicochemical profile that is not replicated by common analogs like ethyl, methyl, or tert-butyl carbamates. The allyl group provides a distinct balance of lipophilicity and an additional, readily functionalizable terminal alkene, which is absent in saturated esters [1]. This feature is critical for downstream synthetic diversification, such as in the construction of complex heterocycles via palladium-catalyzed cross-coupling or click chemistry. Substituting with a more common ester, such as ethyl 4-(4-bromophenyl)piperazine-1-carboxylate, would eliminate this synthetic handle and alter the compound's pharmacokinetic parameters in biological assays, thereby compromising the validity of research aimed at optimizing these specific molecular properties [2].

Quantitative Differentiation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate: Evidence-Based Selection Criteria


Lipophilicity (XLogP) Comparison with Common Ester Analogs

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate exhibits a computed XLogP3-AA value of 3.1, which is intermediate between the more lipophilic tert-butyl carbamate analog (XLogP ~3.8) and the more hydrophilic ethyl carbamate analog (XLogP ~2.4) [1][2]. This specific lipophilicity range is often correlated with optimal oral absorption and blood-brain barrier penetration, making it a strategic choice for CNS-targeted research without the metabolic instability associated with high logP compounds.

Drug Discovery Pharmacokinetics Lipophilicity Medicinal Chemistry

Synthetic Utility: Presence of a Terminal Allyl Handle

The target compound contains a terminal allyl group, providing a versatile reactive handle for diversification. This contrasts with common saturated alkyl carbamates (e.g., ethyl, methyl, tert-butyl) which lack this functionality [1]. The allyl moiety can participate in thiol-ene click chemistry, palladium-catalyzed allylic substitution, and olefin metathesis reactions, enabling late-stage functionalization that is not possible with its ethyl or tert-butyl ester counterparts.

Organic Synthesis Click Chemistry Cross-Coupling Medicinal Chemistry

Purity and Analytical Characterization for Reproducible Research

Commercially available Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is routinely supplied with a minimum purity specification of 95% to 97%, as confirmed by multiple independent vendors and associated with specific analytical identifiers (MDL MFCD11855830) . This level of purity and characterization provides a higher degree of experimental reproducibility compared to custom-synthesized or uncharacterized in-house batches of related piperazine intermediates, which may contain varying levels of impurities or synthetic byproducts that can confound biological assay results.

Quality Control Analytical Chemistry Procurement Reproducibility

Potential Antimicrobial Activity Profile Within the Arylpiperazine Class

Recent studies on a library of arylpiperazine derivatives, which include compounds with structural similarity to the target molecule, have identified several leads with potent broad-spectrum antimicrobial activity, demonstrating Minimum Inhibitory Concentration (MIC) values in the range of 12.5-15.6 µg/mL against clinically relevant bacteria and fungi, including Staphylococcus aureus and Candida orthopsilosis [1]. While direct data for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is not available in this study, its structural classification within the same arylpiperazine class supports its potential as a starting point for exploring this bioactivity, in contrast to simple piperazines without the N-aryl substitution which typically exhibit lower potency [2].

Antimicrobial Drug Discovery SAR Infectious Disease

High-Value Research and Industrial Application Scenarios for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate


Synthesis of Advanced CNS-Targeted Molecular Probes

Its optimal XLogP of 3.1 [1] and structural features make it an ideal starting point for creating novel CNS-penetrant chemical probes. Researchers can use the allyl handle for late-stage diversification [2] to modulate target engagement and off-target effects in neurological disease models, where precise control over physicochemical properties is essential.

Construction of Diverse Compound Libraries via Allyl-Specific Chemistry

The unique terminal allyl group enables high-throughput synthesis of focused libraries using robust chemistries like thiol-ene click reactions or olefin metathesis [2]. This allows for rapid exploration of chemical space around the arylpiperazine core, a capability not offered by saturated ester analogs, making it a high-value building block for combinatorial chemistry and SAR studies.

Validated Starting Point for Antimicrobial Hit-to-Lead Optimization

Given the established broad-spectrum antimicrobial activity of related arylpiperazines (MICs of 12.5-15.6 µg/mL against S. aureus) [3], this compound serves as a validated scaffold for hit-to-lead campaigns. Its procurement ensures a well-characterized, reproducible starting material for systematic SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties against multidrug-resistant pathogens.

Reliable Intermediate for Reproducible Pharmacological Assays

Procuring this compound with a specified purity of 95-97% ensures greater reproducibility in downstream in vitro assays. This is critical for generating reliable data in drug metabolism and pharmacokinetics (DMPK) studies, receptor binding screens, and cell-based efficacy models, reducing the confounding variables introduced by using poorly characterized in-house intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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